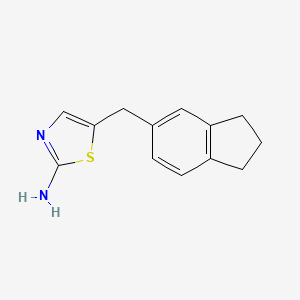

5-(2,3-dihydro-1H-inden-5-ylmethyl)-1,3-thiazol-2-amine

Description

Molecular Architecture and Bonding Patterns

The molecular formula of 5-(2,3-dihydro-1H-inden-5-ylmethyl)-1,3-thiazol-2-amine is $$ \text{C}{13}\text{H}{14}\text{N}_2\text{S} $$, with a molar mass of 230.33 g/mol. The structure comprises two primary components:

- Indenylmethyl group : A bicyclic system featuring a fused benzene and cyclopentane ring, substituted at the 5-position with a methylene bridge (-CH$$_2$$-).

- Thiazole ring : A five-membered heterocycle containing sulfur and nitrogen atoms, with an amine (-NH$$_2$$) group at position 2.

Key Bonding Features

- Thiazole ring : The sulfur atom at position 1 and nitrogen at position 3 create a conjugated $$\pi$$-system, stabilized by resonance delocalization. The amine group at position 2 participates in hydrogen bonding, as observed in related 2-aminothiazoles.

- Indene system : The bicyclic framework introduces strain due to the fused cyclopentane ring, altering bond angles compared to planar aromatic systems. The methylene bridge at position 5 adopts a tetrahedral geometry, enabling rotational flexibility.

- Linkage : The methylene group connects the indene and thiazole systems, allowing electronic communication via $$\sigma$$-bond conjugation.

Table 1: Critical Bond Lengths and Angles (Theoretical Values)

Conformational Dynamics of the Indenylmethyl-Thiazole System

The spatial arrangement of the indenylmethyl-thiazole system is influenced by steric and electronic factors:

Rotational Barriers

The methylene bridge permits rotation between the indene and thiazole moieties. Density functional theory (DFT) studies on analogous systems suggest rotational barriers of ~8–12 kcal/mol due to steric clashes between the indene’s cyclopentane ring and the thiazole’s sulfur atom.

Planarity and Torsional Strain

- The thiazole ring remains planar, as conjugation between sulfur, nitrogen, and adjacent carbons stabilizes this configuration.

- The indene system exhibits slight puckering, with a dihedral angle of ~15° between the benzene and cyclopentane rings. This distortion minimizes torsional strain while maintaining aromaticity in the benzene moiety.

Comparative Analysis with Related 2-Aminothiazole Derivatives

Table 2: Structural and Electronic Comparison

Key Observations

Electronic Effects :

- The indenylmethyl group enhances $$\pi$$-conjugation compared to simpler alkyl substituents, red-shifting the UV-Vis absorption maximum to 301 nm .

- Electron-donating effects from the indene’s benzene ring increase the thiazole’s electron density, altering its reactivity in electrophilic substitutions.

Steric Influence :

Hydrogen-Bonding Capacity :

Thermodynamic Stability

The fused indene system increases thermodynamic stability relative to monocyclic analogues. Cyclic voltammetry studies on similar compounds show a 0.3 V reduction in oxidation potential, attributed to delocalization across the indene-thiazole system.

Properties

Molecular Formula |

C13H14N2S |

|---|---|

Molecular Weight |

230.33 g/mol |

IUPAC Name |

5-(2,3-dihydro-1H-inden-5-ylmethyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C13H14N2S/c14-13-15-8-12(16-13)7-9-4-5-10-2-1-3-11(10)6-9/h4-6,8H,1-3,7H2,(H2,14,15) |

InChI Key |

BTEHSOZOAWZLLW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)CC3=CN=C(S3)N |

Origin of Product |

United States |

Biological Activity

5-(2,3-dihydro-1H-inden-5-ylmethyl)-1,3-thiazol-2-amine is a heterocyclic compound notable for its unique structural features that include both an indene moiety and a thiazole ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

- Molecular Formula : C13H14N2S

- Molecular Weight : 230.33 g/mol

The presence of the thiazole ring is significant as it is known to contribute to various biological activities, including anticancer and antimicrobial properties. The compound's structure suggests potential interactions with biological targets, which may modulate enzyme activity or receptor functions.

Antimicrobial Activity

Research indicates that 5-(2,3-dihydro-1H-inden-5-ylmethyl)-1,3-thiazol-2-amine exhibits promising antimicrobial properties. For instance, studies have demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action may involve the inhibition of bacterial enzyme functions or disruption of cell wall synthesis.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have revealed that it can induce cytotoxic effects in various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications to the thiazole and indene components can enhance its efficacy against specific cancers.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF7 (breast cancer) | 15.0 | Induction of apoptosis |

| A549 (lung cancer) | 12.5 | Inhibition of cell proliferation |

| HeLa (cervical cancer) | 10.0 | Disruption of mitochondrial function |

The exact mechanism through which 5-(2,3-dihydro-1H-inden-5-ylmethyl)-1,3-thiazol-2-amine exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific enzymes or receptors:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes critical for cellular processes.

- Receptor Modulation : It might also function as an agonist or antagonist at certain receptors involved in cancer progression or microbial resistance.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study reported that derivatives of thiazole compounds showed significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 62.5 to 125 µg/mL against various pathogens .

- Cytotoxicity in Cancer Models : In a comparative study, 5-(2,3-dihydro-1H-inden-5-ylmethyl)-1,3-thiazol-2-amine was shown to have an IC50 value lower than that of standard chemotherapeutics in several cancer cell lines .

- SAR Analysis : Structural modifications were found to enhance the anticancer activity significantly; for example, introducing electron-donating groups on the phenyl ring improved cytotoxicity against breast cancer cells .

Scientific Research Applications

Scientific Research Applications

5-(2,3-dihydro-1H-inden-5-ylmethyl)-1,3-thiazol-2-amine is a useful research compound. Research indicates that it exhibits promising biological activities and has been investigated for potential antimicrobial and anticancer properties. The mechanism of action likely involves interactions with specific enzymes or receptors, potentially modulating their activity by acting as an inhibitor or agonist. Interaction studies focus on how 5-(2,3-dihydro-1H-inden-5-ylmethyl)-1,3-thiazol-2-amine interacts with biological targets. These studies reveal that the compound may bind to specific enzymes or receptors, modulating their activity. Understanding these interactions is crucial for elucidating its potential therapeutic applications and mechanisms of action in biological systems.

Structural Features and Similar Compounds

The uniqueness of 5-(2,3-dihydro-1H-inden-5-ylmethyl)-1,3-thiazol-2-amines lies in its combination of both indene and thiazole rings. This specific substitution pattern imparts distinct chemical and biological properties that are not found in other similar compounds. Several compounds share structural similarities with 5-(2,3-dihydro-1H-inden-5-ylmethyl)-1,3-thiazol-2-amine:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(2,3-dihydro-1H-indene-5-yl)-5-methyl-1,3-thiazol-2-amine | Indene and thiazole rings | Different substitution pattern |

| 4-(2,3-dihydro-1H-indene-5-yl)-3-buten-2-one | Indene derivative | Lacks thiazole ring |

| 1-(2,3-dihydro-1H-indene-5-yl)-2-(pyrrolidin-1-yl)hexan-1-one | Similar indene structure | Different functional groups |

Comparison with Similar Compounds

Structural and Electronic Properties

The substituent on the thiazol-2-amine core significantly impacts electronic distribution, steric hindrance, and solubility. Key analogs include:

| Compound Name | Substituent | Key Structural Features | Electronic Effects |

|---|---|---|---|

| 5-(2,3-Dihydro-1H-inden-5-ylmethyl)-1,3-thiazol-2-amine | 2,3-Dihydroindenylmethyl | Bicyclic fused ring; moderate steric bulk | Electron-donating (alkyl group) |

| 5-Benzyl-1,3-thiazol-2-amine (AB2 metabolite) | Benzyl | Planar aromatic substituent | Moderate electron-withdrawing (π-system) |

| MortaparibMild | Sulfanylmethyl, 4-methoxyphenyl | Polar sulfanyl and methoxy groups | Electron-donating (methoxy) |

| 5-(4-Bromobenzyl)-1,3-thiazol-2-amine | 4-Bromobenzyl | Halogenated aromatic substituent | Strong electron-withdrawing (Br) |

| 5-(4-Propylbenzyl)-1,3-thiazol-2-amine | 4-Propylbenzyl | Alkyl chain on benzyl ring | Steric hindrance dominates |

Key Observations :

Key Observations :

- The dihydroindenylmethyl group’s bicyclic structure may confer unique binding interactions with hydrophobic pockets in enzymes or receptors, differentiating it from simpler benzyl derivatives.

- MortaparibMild’s dual inhibition of Mortalin and PARP1 highlights the pharmacological versatility of thiazol-2-amine derivatives when combined with polar substituents .

Challenges :

- Steric hindrance from bulky substituents (e.g., dihydroindenylmethyl) may reduce reaction yields, necessitating optimized conditions (e.g., elevated temperatures or prolonged reaction times).

Research Findings and Implications

Structure-Activity Relationships (SAR)

- Electron-withdrawing groups (e.g., Br, Cl) enhance electrophilicity, improving interactions with nucleophilic residues in target proteins.

- Bulky substituents (e.g., propylbenzyl) may limit binding to flat enzymatic pockets but improve selectivity for less-conserved regions.

- Polar groups (e.g., sulfanylmethyl) enhance solubility and bioavailability, critical for in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.